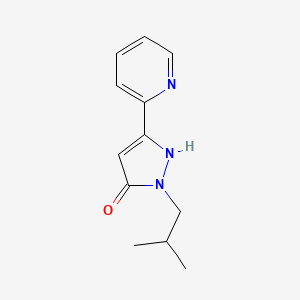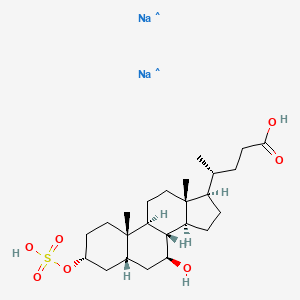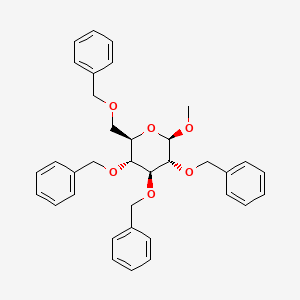
beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-: is a complex organic compound belonging to the class of glycosides. It is characterized by the presence of a glucopyranoside backbone with four phenylmethyl (benzyl) groups attached to the 2, 3, 4, and 6 positions of the glucose ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)- typically involves the protection of the hydroxyl groups of glucose followed by selective deprotection and glycosylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl chloride in the presence of a base such as sodium hydroxide to form tetra-O-benzyl glucose.
Glycosylation: The protected glucose is then subjected to glycosylation using methyl alcohol in the presence of an acid catalyst like hydrochloric acid to form the methyl glycoside.
Deprotection: The final step involves the selective removal of the benzyl protecting groups under hydrogenation conditions using a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors for the protection and glycosylation steps.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the glycosidic linkage using reducing agents such as sodium borohydride.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced glycosides.
Substitution: Formation of substituted glycosides with different functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: Employed in protecting group strategies for multi-step organic synthesis.
Biology:
Enzyme Studies: Utilized in studies involving glycosidases and other carbohydrate-processing enzymes.
Cell Signaling: Investigated for its role in cell signaling pathways involving glycosides.
Medicine:
Drug Development: Explored as a potential scaffold for the development of glycoside-based drugs.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry:
Pharmaceuticals: Used in the production of pharmaceutical intermediates.
Biotechnology: Applied in biotechnological processes involving glycosylation.
作用機序
The mechanism of action of beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)- involves its interaction with specific molecular targets such as glycosidases. The compound can inhibit or modulate the activity of these enzymes, affecting various biochemical pathways. The phenylmethyl groups enhance its binding affinity and specificity towards the target enzymes, leading to its biological effects.
類似化合物との比較
Methyl beta-D-glucopyranoside: A simpler glycoside with a single methyl group.
Methyl 2,3,4,6-tetra-O-galloyl-beta-D-glucopyranoside: A similar compound with galloyl groups instead of phenylmethyl groups.
Uniqueness:
Structural Complexity: The presence of four phenylmethyl groups provides unique steric and electronic properties.
Reactivity: The compound exhibits distinct reactivity patterns compared to its simpler analogs.
Biological Activity: Enhanced binding affinity and specificity towards glycosidases due to the phenylmethyl groups.
特性
分子式 |
C35H38O6 |
|---|---|
分子量 |
554.7 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35-/m1/s1 |
InChIキー |
IXEBJCKOMVGYKP-CKQPALCZSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
正規SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


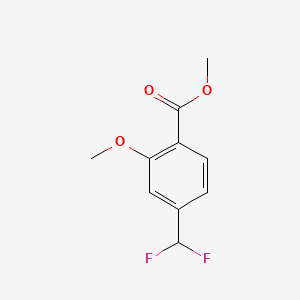
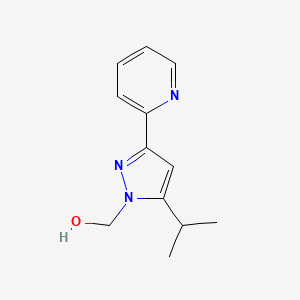
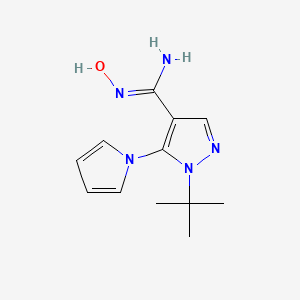
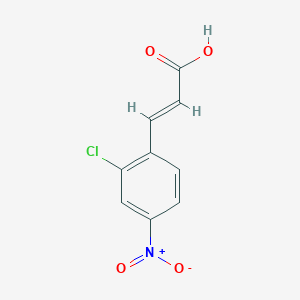
![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)
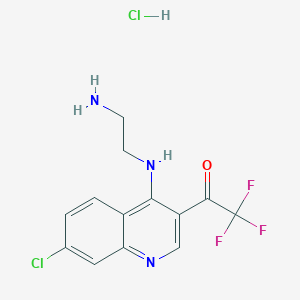
![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)
![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)

